2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(13-23-15-4-2-1-3-5-15)21-14-6-8-16(9-7-14)24-18-12-19-10-11-20-18/h1-5,10-12,14,16H,6-9,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASKIFGOLWYEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The pyrazin-2-yloxy group can be reduced to form pyrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Pyrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide exhibit notable antiviral properties. For instance, derivatives containing pyrazine structures have been shown to inhibit viral replication effectively. In vitro assays demonstrated that certain pyrazole-containing compounds exhibited EC50 values ranging from 0.012 μM to 58.7 μg/mL against various viruses, indicating significant antiviral activity without cytotoxic effects.
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Analogous compounds have been tested in various cancer cell lines, showing promising cytotoxic effects. For example, derivatives containing similar functional groups have been reported to induce apoptosis in hypopharyngeal tumor cells with IC50 values lower than established chemotherapeutic agents like bleomycin.
Antiviral Efficacy
A study evaluated the efficacy of pyrazole derivatives against Tobacco Mosaic Virus (TMV) and reported significant antiviral activity with minimal cytotoxicity. Modifications on the pyrazole ring were found to enhance biological activity, suggesting that structural optimization can lead to improved therapeutic agents .
Cytotoxicity in Cancer Models
In a comparative study involving multiple cancer cell lines, compounds structurally related to 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide exhibited superior cytotoxicity compared to traditional chemotherapeutics. For example, one study highlighted the compound's ability to inhibit the proliferation of A431 vulvar epidermal carcinoma cells through apoptosis induction via caspase pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics; however, detailed toxicological studies are necessary to fully understand its safety profile. Initial findings suggest minimal toxicity at therapeutic doses, making it a candidate for further development in clinical applications .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Substituent Profiles and Molecular Properties
*Estimated based on structural similarity.
Key Observations :
- Electron-Withdrawing Groups: ISRIB-A13 (cyano) and the fluorophenyl derivative may exhibit enhanced stability but reduced metabolic flexibility compared to the target compound’s pyrazine ring, which balances polarity and hydrogen-bonding capacity .
- Lipophilic Substituents : Chloro (ISRIB-A14) and trifluoromethyl groups improve membrane permeability but may reduce aqueous solubility. The pyrazine in the target compound could mitigate this via polar interactions .
Key Observations :
- The target compound’s pyrazine moiety may confer distinct target selectivity compared to ISRIB derivatives, which rely on chloro/cyano groups for eIF2B antagonism .
- Phenoxy acetamides with anti-inflammatory activity highlight the scaffold’s versatility, suggesting the target compound could be repurposed for similar applications with optimized substituents.
Biological Activity
2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the compound's biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The chemical formula for 2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is . Its structure features a phenoxy group attached to a cyclohexyl moiety, which is further substituted with a pyrazinyl group. The stereochemistry at the cyclohexyl ring is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of phenoxyacetamides exhibit significant anticancer properties. For instance, compounds similar to 2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide have shown inhibition of cancer cell proliferation in various cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cells.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 6g | A549 | 1.10 |
| 6g | HepG2 | 1.73 |
| 6g | MDA-MB-231 | 1.50 |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G0/G1 phase .
The mechanism through which this compound exerts its effects involves modulation of key signaling pathways. For example, it has been shown to downregulate TSLP production in human mast cells by blocking caspase-1/NF-κB pathways . This suggests a potential role in inflammatory responses and possibly in allergic conditions.
3. Agricultural Applications
In agricultural contexts, compounds related to this structure have been investigated for their herbicidal properties. The pyrazine moiety is known to enhance the herbicidal efficacy of certain compounds, making them valuable in controlling unwanted plant growth .
Case Studies
Several case studies provide insight into the efficacy and safety profile of 2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide:
- Study on Anticancer Efficacy : A study involving the administration of phenoxyacetamide derivatives demonstrated significant tumor reduction in animal models when treated with these compounds compared to controls.
- Toxicological Assessment : Preliminary toxicological evaluations indicated that while the compound exhibits potent biological activity, it also necessitates careful assessment regarding its safety profile for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
